

# In-Depth Technical Guide to the Spectral Data of Biondinin C

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biondinin C*

Cat. No.: *B198517*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Biondinin C**, a natural product isolated from *Illicium simonsii*. Due to the limited public availability of its detailed spectral data, this guide focuses on the primary identification and the analytical context of its discovery.

## Introduction to Biondinin C

**Biondinin C** is a natural compound with the molecular formula  $C_{19}H_{24}O_3$  and a molecular weight of 300.4 g/mol. It has been isolated from the stems and leaves of *Illicium simonsii*, a plant belonging to the family Illiciaceae. The CAS number for **Biondinin C** is 55511-08-5. Initial reports describe it as an oil.

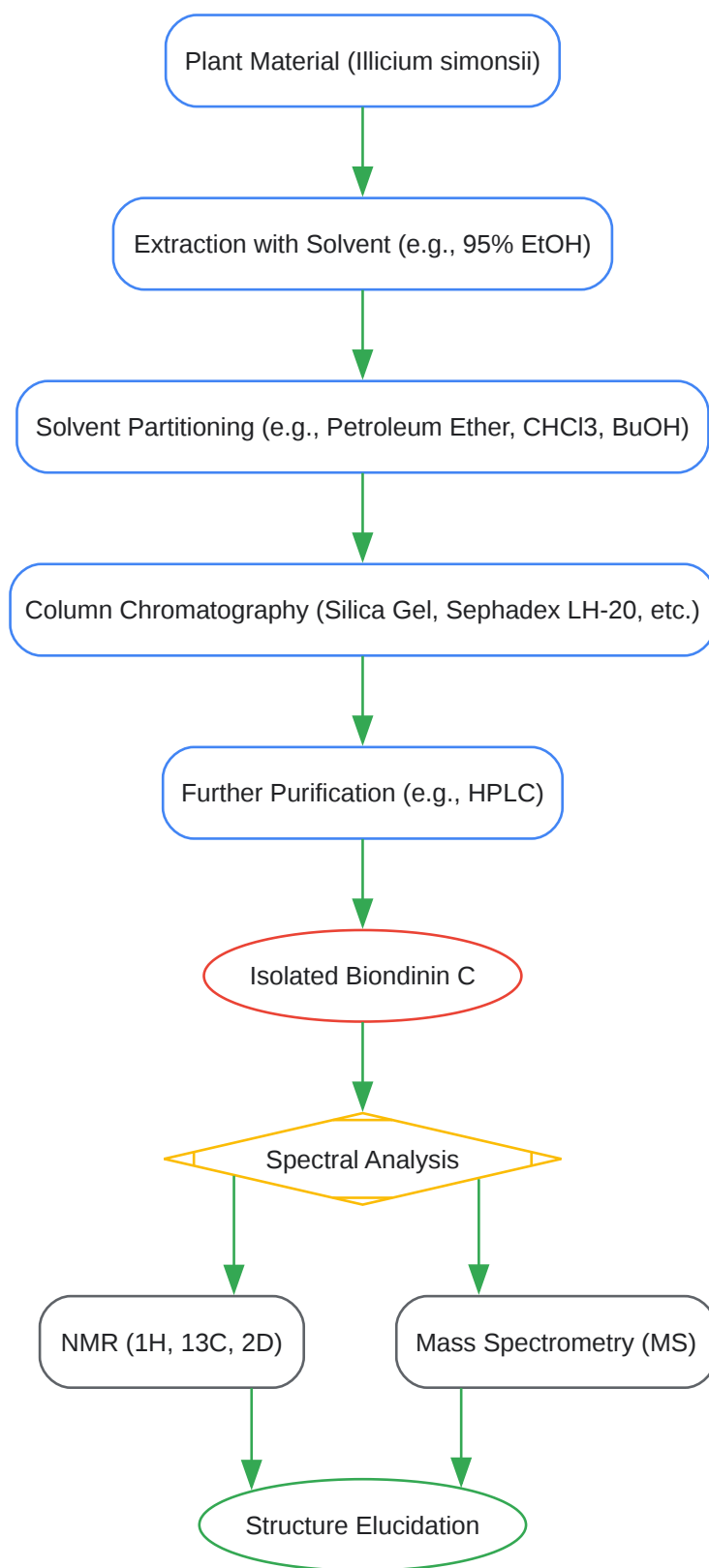
## Structural Elucidation and Spectral Analysis

The structure of **Biondinin C** was elucidated based on comprehensive spectral analyses, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A key study, "Studies on chemical constituents of *Illicium simonsii*," published in the China Journal of Chinese Materia Medica in 2011 by Jifeng Liu and colleagues, identified **Biondinin C** as one of fourteen compounds isolated from the plant. The characterization was reportedly achieved through MS,  $^1H$ -NMR, and  $^{13}C$ -NMR spectroscopy.

Unfortunately, the detailed quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and mass spectrometry fragmentation data for **Biondinin C** are not available in the public domain at this time. Access to the full-text of the original isolation paper is required to provide a comprehensive summary of this information.

## Experimental Protocols

The detailed experimental protocols for the isolation and spectral analysis of **Biondinin C** are contained within the aforementioned primary literature. The general methodology for isolating natural products from plant material, as suggested by related studies on *Illicium* species, typically involves the following workflow:



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Caption: General workflow for the isolation and structural elucidation of **Biondinin C**.

## Data Presentation

As the specific quantitative NMR and MS data for **Biondinin C** could not be retrieved from publicly accessible sources, the following tables are presented as templates that would be populated upon obtaining the full spectral data from the primary literature.

Table 1: <sup>1</sup>H-NMR Spectral Data for **Biondinin C**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable

Table 2: <sup>13</sup>C-NMR Spectral Data for **Biondinin C**

Position	Chemical Shift (δ, ppm)
Data Unavailable	Data Unavailable

Table 3: Mass Spectrometry Data for **Biondinin C**

Ion	m/z
[M] <sup>+</sup>	Data Unavailable
Fragments	Data Unavailable

## Conclusion

While the existence and basic chemical properties of **Biondinin C**, along with its natural source, have been established, a detailed public record of its spectral data remains elusive. The primary source for this information is the 2011 publication by Liu et al. in the China Journal of Chinese Materia Medica. Researchers and professionals in drug development seeking to work with **Biondinin C** are advised to consult this original research for the comprehensive spectral data and detailed experimental protocols necessary for its identification and further

study. The logical workflow for its isolation and characterization follows standard phytochemical practices.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)